molecular formula C5H7N5OS B13842292 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B13842292
M. Wt: 185.21 g/mol
InChI Key: VAXQJACAEOMLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromomalononitrile for cyclization and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidin-7-one derivatives, which have been evaluated for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is unique due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to inhibit topoisomerase I and other molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7N5OS

Molecular Weight

185.21 g/mol

IUPAC Name

2,5-diamino-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H7N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h5H,7H2,(H4,6,8,9,10,11)

InChI Key

VAXQJACAEOMLAY-UHFFFAOYSA-N

Canonical SMILES

C1(NC2=C(S1)C(=O)NC(=N2)N)N

Origin of Product

United States

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